molecular formula C7H5Br3F3N B13654267 3-Bromo-2-(bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide

3-Bromo-2-(bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide

Cat. No.: B13654267
M. Wt: 399.83 g/mol
InChI Key: JOFDLNJZEIJIPT-UHFFFAOYSA-N
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Description

3-Bromo-2-(bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, trifluoromethyl, and pyridine moieties, making it a versatile intermediate in organic synthesis. It is commonly used in the preparation of various pharmaceuticals, agrochemicals, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide typically involves the bromination of 2-(bromomethyl)-5-(trifluoromethyl)pyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures and the use of a catalyst to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the corresponding pyridine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of dehalogenated pyridines.

Scientific Research Applications

3-Bromo-2-(bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and molecular probes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(bromomethyl)pyridine
  • 3-Bromo-2-(chloromethyl)-5-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine

Uniqueness

3-Bromo-2-(bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct reactivity and stability. The combination of these functional groups makes it a versatile intermediate for various synthetic applications, distinguishing it from other halogenated pyridines.

Properties

Molecular Formula

C7H5Br3F3N

Molecular Weight

399.83 g/mol

IUPAC Name

3-bromo-2-(bromomethyl)-5-(trifluoromethyl)pyridine;hydrobromide

InChI

InChI=1S/C7H4Br2F3N.BrH/c8-2-6-5(9)1-4(3-13-6)7(10,11)12;/h1,3H,2H2;1H

InChI Key

JOFDLNJZEIJIPT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)CBr)C(F)(F)F.Br

Origin of Product

United States

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